molecular formula C18H15BrFNO3 B8174312 2-(4-(4-Bromo-3-fluorophenoxy)butyl)isoindoline-1,3-dione

2-(4-(4-Bromo-3-fluorophenoxy)butyl)isoindoline-1,3-dione

Cat. No.: B8174312
M. Wt: 392.2 g/mol
InChI Key: CGPBLRSYXAIAIC-UHFFFAOYSA-N
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Description

2-(4-(4-Bromo-3-fluorophenoxy)butyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Bromo-3-fluorophenoxy)butyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold. The specific synthetic route for this compound may involve the following steps:

    Formation of the Intermediate: The reaction of 4-bromo-3-fluorophenol with 1,4-dibromobutane to form 4-(4-bromo-3-fluorophenoxy)butyl bromide.

    Cyclization: The intermediate is then reacted with phthalic anhydride under suitable conditions to form the desired isoindoline-1,3-dione derivative.

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives often involve solventless conditions and green chemistry principles to minimize environmental impact . These methods may include the use of microwave-assisted synthesis, solvent-free reactions, and other environmentally friendly techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Bromo-3-fluorophenoxy)butyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the isoindoline-1,3-dione core.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can modify the isoindoline-1,3-dione core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-(4-Bromo-3-fluorophenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of certain enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-(4-Bromo-3-fluorophenoxy)butyl)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and fluorine atoms on the phenoxy group allows for unique substitution reactions and interactions with biological targets.

Properties

IUPAC Name

2-[4-(4-bromo-3-fluorophenoxy)butyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFNO3/c19-15-8-7-12(11-16(15)20)24-10-4-3-9-21-17(22)13-5-1-2-6-14(13)18(21)23/h1-2,5-8,11H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPBLRSYXAIAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=CC(=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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